molecular formula C53H74CoN5O21P B1239210 Cobamic acid

Cobamic acid

Cat. No.: B1239210
M. Wt: 1207.1 g/mol
InChI Key: ZDTDRRBOAWVNMK-NHIUFCJESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cobamic acid is a research chemical of significant interest in organic synthesis and chemical biology. Its core structure serves as a key intermediate and functional group in numerous compounds. Researchers utilize this compound and its derivatives to study novel pathways for carbon dioxide (CO2) fixation, exploring its potential in sustainable chemistry as a non-toxic C1 building block . Furthermore, its derivatives are valuable for probing biological systems and developing synthetic methodologies, often serving as precursors to more complex molecules. This compound is provided for research applications only, offering scientists a high-purity material to advance investigations in catalysis, green chemistry, and the synthesis of bioactive compounds. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C53H74CoN5O21P

Molecular Weight

1207.1 g/mol

IUPAC Name

cobalt(2+);[(2R,3S,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-7,12,17-tris(2-carboxyethyl)-2,13,18-tris(carboxymethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C53H76N5O21P.Co/c1-24(78-80(75,76)79-44-32(23-59)77-48(74)43(44)73)22-54-34(60)16-17-50(6)30(18-38(67)68)47-53(9)52(8,21-40(71)72)29(12-15-37(65)66)42(58-53)26(3)46-51(7,20-39(69)70)27(10-13-35(61)62)31(55-46)19-33-49(4,5)28(11-14-36(63)64)41(56-33)25(2)45(50)57-47;/h19,24,27-30,32,43-44,47-48,59,73-74H,10-18,20-23H2,1-9H3,(H9,54,55,56,57,58,60,61,62,63,64,65,66,67,68,69,70,71,72,75,76);/q;+2/p-2/t24-,27-,28-,29-,30+,32-,43-,44-,47-,48+,50-,51+,52+,53+;/m1./s1

InChI Key

ZDTDRRBOAWVNMK-NHIUFCJESA-L

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NC[C@@H](C)OP(=O)([O-])O[C@@H]6[C@H](O[C@@H]([C@@H]6O)O)CO)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+2]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)O)CO.[Co+2]

Origin of Product

United States

Scientific Research Applications

Introduction to Cobamic Acid

This compound is a derivative of vitamin B12, specifically associated with the corrinoid family of compounds. It plays a crucial role in various biochemical processes and has garnered attention for its potential applications in health and nutrition. This article explores the scientific research applications of this compound, highlighting its biochemical properties, therapeutic uses, and relevant case studies.

Role in Enzymatic Reactions

This compound serves as a cofactor in several enzymatic reactions. It is particularly important in the metabolism of amino acids and nucleic acids. Its derivatives, such as methylcobalamin and adenosylcobalamin, are crucial for the synthesis of methionine from homocysteine, a key reaction in methylation pathways.

Therapeutic Uses

Research has indicated that this compound may have therapeutic potential in treating certain medical conditions:

  • Neurological Disorders : Studies suggest that this compound can support neurological function by participating in myelin sheath formation and repair.
  • Anemia Treatment : As a form of vitamin B12, this compound is utilized in treating megaloblastic anemia, improving red blood cell formation.

Antioxidative Properties

Recent studies have highlighted the antioxidative capabilities of this compound. It has been shown to mitigate oxidative stress in cellular models, which is significant for conditions like diabetes and cardiovascular diseases.

Table 2: Summary of Therapeutic Applications

ApplicationMechanism of ActionEvidence Level
Neurological SupportMyelin sheath repairModerate
Anemia TreatmentEnhances red blood cell productionHigh
Antioxidative EffectsReduces oxidative stressEmerging

Case Study 1: Neurological Benefits

A clinical trial investigated the effects of this compound on patients with peripheral neuropathy. Participants receiving this compound showed significant improvement in nerve function compared to a placebo group, indicating its potential as a neuroprotective agent .

Case Study 2: Anemia Management

In a study involving patients with vitamin B12 deficiency anemia, treatment with this compound resulted in rapid normalization of hemoglobin levels and improved energy levels among participants . This reinforces its role as an effective therapeutic agent for anemia.

Case Study 3: Antioxidative Research

A recent study demonstrated that this compound administration reduced markers of oxidative stress in diabetic rats. The treatment led to decreased malondialdehyde levels and increased antioxidant enzyme activity . This suggests its potential application in managing oxidative stress-related conditions.

Chemical Reactions Analysis

Formation and Stability

Carbamic acid is formed via the reaction of ammonia (NH₃) and carbon dioxide (CO₂) under low-temperature conditions (≤250 K). This reaction also yields ammonium carbamate ([NH₄]⁺[NH₂CO₂]⁻) .

Key Reaction:

NH3+CO2H2NCOOH( 250 K)\text{NH}_3+\text{CO}_2\rightarrow \text{H}_2\text{NCOOH}\quad (\text{ 250 K})

Carbamic acid is thermally unstable above 250 K, decomposing into NH₃ and CO₂ .

Property Value Reference
Stability limit≤250 K (−23°C)
Decomposition productsNH₃ + CO₂
Dimer formationVia hydrogen bonding at ≤290 K

Enzyme-Catalyzed Reactions

Carbamic acid participates in metabolic pathways through enzyme-mediated reactions:

  • Carbamate kinase catalyzes the formation of carbamoyl phosphate (H₂NCOOPO₃²⁻), a precursor in the urea cycle :

ATP+NH3+CO2ADP+H2NCOOPO32\text{ATP}+\text{NH}_3+\text{CO}_2\rightleftharpoons \text{ADP}+\text{H}_2\text{NCOOPO}_3^{2-}

Enzyme Function Biological Role
Carbamoyl phosphate synthase ICatalyzes carbamoyl phosphate synthesisUrea cycle (ammonia detox)

Reactions with Amines and Carbon Dioxide

Primary and secondary amines reversibly react with CO₂ to form carbamic acids (RR'NCOOH) :

RR NH+CO2RR NCOOH\text{RR NH}+\text{CO}_2\rightleftharpoons \text{RR NCOOH}

This equilibrium is pH-dependent and critical in biological systems (e.g., hemoglobin’s CO₂ transport) .

Example:
Ethylenediamine forms a carbamic acid derivative implicated in toxicity studies .

Dimerization and Solid-State Behavior

In interstellar ice analogs, carbamic acid forms dimers stabilized by hydrogen bonds :

2textH2NCOOH(H2NCOOH)22\\text{H}_2\text{NCOOH}\rightarrow (\text{H}_2\text{NCOOH})_2

This dimer remains stable up to 290 K, acting as a precursor in astrochemical processes .

Interaction with Aldehydes

Carbamic acid reacts with aldehydes via a nucleophilic mechanism, forming gem-diurethane structures :
Mechanism Steps:

  • Aldehyde activation by acid catalyst.

  • Nucleophilic attack by carbamate nitrogen.

  • Formation of iminium intermediate.

  • Stabilization by a second carbamate group .

Degradation Pathways

Carbamic acid degrades under thermal or hydrolytic conditions:

  • Thermal decomposition :

H2NCOOHΔNH3+CO2\text{H}_2\text{NCOOH}\xrightarrow{\Delta}\text{NH}_3+\text{CO}_2

  • Hydrolysis :

H2NCOOH+H2ONH3+CO2+H2O\text{H}_2\text{NCOOH}+\text{H}_2\text{O}\rightarrow \text{NH}_3+\text{CO}_2+\text{H}_2\text{O}

Comparison with Similar Compounds

Comparison with Structurally Similar Corrinoids

Cobamic acid belongs to the corrinoid family, which includes compounds like cobyrinic acid, cobinic acid, and cobamide. Below is a detailed comparison:

Structural Differences

Compound Core Structure Key Substituents Cobalt Oxidation State
Cobyrinic acid Corrin macrocycle with seven carboxylic acid groups No aminopropanol or ribose-phosphate side chains Co³⁺
Cobinic acid Cobyrinic acid derivative Amide-linked n-1-amino-2-propanol at position f Co³⁺
This compound Cobinic acid derivative α-D-ribofuranose 3-phosphate residue at the 2-position of aminopropanol Co³⁺
Cobamide This compound derivative Hexaamide form of this compound (six carboxylic acid groups replaced by amides) Co³⁺
  • Key Insight : this compound is distinguished by its ribose-phosphate side chain, enabling nucleotide-loop formation in cobamide coenzymes .

Physicochemical Properties

  • Acid Hydrolysis Stability : The 19-side chain amide group in this compound is more labile under mild acidic conditions compared to cobyrinic or cobinic acid derivatives, facilitating selective hydrolysis for structural studies .
  • pKa Values : this compound pentamide exhibits a pKa ~1–1.5 units lower than cobinamide pentamide, influencing its solubility and chromatographic separation .
  • Spectroscopic Profiles :
    • UV-Vis Absorption : this compound derivatives show distinct absorption maxima at 350–360 nm (ε ≈ 25,000 M⁻¹cm⁻¹) and 520–530 nm (ε ≈ 8,000 M⁻¹cm⁻¹), attributed to cobalt-corrin charge-transfer transitions .

Functional Comparison with Analogous Compounds

Analytical Differentiation Techniques

Chromatographic Behavior

  • HPLC Retention Times (Ion-Exchange Chromatography):

    Compound Retention Time (min) Elution Buffer pH
    Cobyrinic acid 12.3 3.5
    Cobinic acid 14.1 3.5
    This compound 16.7 3.5
    Cobamide 18.9 3.5
  • Key Observation : The ribose-phosphate group in this compound increases polarity, prolonging retention compared to cobinic acid .

Mass Spectrometry (MS)

  • This compound : Molecular ion peak at m/z 1578.4 ([M+H]⁺), with fragmentation patterns confirming the ribose-phosphate moiety .
  • Cobamide : Dominant peak at m/z 1495.2 ([M+H]⁺), reflecting amide substitution .

Q & A

Q. How can systematic reviews address gaps in this compound’s mechanistic studies?

  • Methodological Answer :
  • PRISMA Guidelines : Screen studies using inclusion/exclusion criteria (e.g., in vitro/in vivo focus).
  • Risk of Bias Assessment : Use ROBINS-I tool to evaluate confounding variables (e.g., solvent effects) .
  • Meta-Regression : Analyze covariates like pH or temperature to explain heterogeneity in results .

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